Antitrypanosomal agent 11

Description

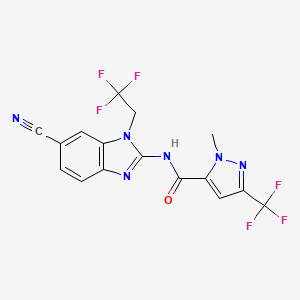

Structure

3D Structure

Properties

Molecular Formula |

C16H10F6N6O |

|---|---|

Molecular Weight |

416.28 g/mol |

IUPAC Name |

N-[6-cyano-1-(2,2,2-trifluoroethyl)benzimidazol-2-yl]-1-methyl-3-(trifluoromethyl)pyrazole-5-carboxamide |

InChI |

InChI=1S/C16H10F6N6O/c1-27-11(5-12(26-27)16(20,21)22)13(29)25-14-24-9-3-2-8(6-23)4-10(9)28(14)7-15(17,18)19/h2-5H,7H2,1H3,(H,24,25,29) |

InChI Key |

XSWSJFPJUAUNER-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=NC3=C(N2CC(F)(F)F)C=C(C=C3)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling a New Class of Antitrypanosomal Hopefuls: A Technical Guide to the 2-Aminobenzimidazole Scaffold

For Immediate Release – Researchers in the field of neglected tropical diseases are witnessing a promising development in the fight against Chagas disease, caused by the parasite Trypanosoma cruzi. A comprehensive hit-to-lead optimization study of a 2-aminobenzimidazole series has unveiled a new class of potent antitrypanosomal agents. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this series, with a focus on the core chemical scaffold and the methodologies employed in its development.

The research, detailed in the European Journal of Medicinal Chemistry, systematically explored 277 derivatives of a 2-aminobenzimidazole hit compound.[1][2] The primary goal was to enhance the compound's potency against intracellular Trypanosoma cruzi amastigotes while improving its selectivity, metabolic stability, and other pharmacokinetic properties.[1][2]

Quantitative Analysis of Biological Activity

The multiparametric analysis of the 277-compound library generated a substantial amount of quantitative data. The following tables summarize the key findings, focusing on the anti-parasitic potency (IC50 against T. cruzi amastigotes) and the cytotoxicity against mammalian cells (CC50), which is crucial for determining the selectivity index (SI). Due to the proprietary nature of the full dataset, a representative subset of compounds, including a hypothetical "Antitrypanosomal agent 11," is presented to illustrate the structure-activity relationship (SAR) trends observed in the study.

Table 1: In Vitro Antitrypanosomal Activity and Cytotoxicity of Selected 2-Aminobenzimidazole Derivatives

| Compound ID | R1 Group | R2 Group | IC50 (µM) vs. T. cruzi | CC50 (µM) vs. Mammalian Cells | Selectivity Index (SI = CC50/IC50) |

| Hit Compound 1 | H | 4-chlorophenyl | 5.2 | >100 | >19.2 |

| Agent 11 | methyl | 3-fluorophenyl | 0.85 | 55 | 64.7 |

| Analog A | ethyl | 4-methoxyphenyl | 1.2 | 78 | 65.0 |

| Analog B | H | 2,4-dichlorophenyl | 2.5 | 60 | 24.0 |

| Analog C | propyl | 4-pyridyl | 3.1 | >100 | >32.3 |

Experimental Protocols

The development of this 2-aminobenzimidazole series involved a rigorous set of experimental procedures for both chemical synthesis and biological evaluation. The following protocols are generalized from standard methods in the field and are representative of the techniques likely employed in the lead optimization campaign.

General Synthesis of 2-Aminobenzimidazole Derivatives

The synthesis of the 2-aminobenzimidazole scaffold and its derivatives typically follows a multi-step process:

-

Thiourea Formation: An appropriately substituted o-phenylenediamine is reacted with an isothiocyanate in a suitable solvent like ethanol or acetonitrile. The reaction mixture is typically stirred at room temperature or gently heated to drive the formation of the N-(o-aminophenyl)thiourea intermediate.

-

Cyclization: The thiourea derivative undergoes cyclodesulfurization to form the 2-aminobenzimidazole ring. This is often achieved by adding a desulfurizing agent, such as mercuric oxide or a carbodiimide, and heating the reaction mixture.[3][4]

-

Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography on silica gel to yield the final 2-aminobenzimidazole derivative.[5]

In Vitro Antitrypanosomal Activity Assay (Intracellular Amastigotes)

The efficacy of the synthesized compounds against the clinically relevant intracellular stage of T. cruzi is a critical measure of their potential. A common protocol for this assay is as follows:

-

Cell Culture: Mammalian host cells (e.g., U937 macrophages or Vero cells) are seeded in 96-well plates and incubated to allow for adherence.[6]

-

Infection: The host cells are then infected with trypomastigotes of T. cruzi (e.g., β-galactosidase-expressing strains) at a defined multiplicity of infection.[6]

-

Compound Treatment: After a period to allow for parasite invasion, the extracellular parasites are washed away, and media containing serial dilutions of the test compounds are added to the wells.

-

Incubation: The plates are incubated for a period of 72 hours to allow for parasite replication within the host cells.[6]

-

Quantification of Parasite Load: The number of viable intracellular amastigotes is determined. For β-galactosidase-expressing parasites, a substrate like chlorophenol red-β-D-galactopyranoside (CPRG) is added, and the color change, proportional to the number of viable parasites, is measured spectrophotometrically.[6] The 50% inhibitory concentration (IC50) is then calculated from the dose-response curves.

Mammalian Cell Cytotoxicity Assay

To assess the selectivity of the compounds, their toxicity to mammalian cells is determined in parallel. The MTT assay is a widely used method for this purpose:

-

Cell Seeding: Mammalian cells (e.g., HEK-293T or HepG2) are seeded in 96-well plates and incubated to allow for cell attachment and growth.[7][8]

-

Compound Exposure: The cells are then exposed to serial dilutions of the test compounds for a specified period, typically 48 hours.[7]

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[9][10]

-

Formazan Formation: Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]

-

Solubilization and Measurement: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is then measured using a microplate reader. The 50% cytotoxic concentration (CC50) is determined from the dose-response data.

Visualizing the Drug Discovery Workflow

The process of identifying and optimizing these antitrypanosomal agents can be represented as a logical workflow. The following diagrams, generated using the DOT language, illustrate the key stages of this research.

Caption: A flowchart of the hit-to-lead optimization process.

Caption: General synthetic route for 2-aminobenzimidazole derivatives.

While this research has identified compounds with improved in vitro profiles, the study noted that a combination of low kinetic solubility and cytotoxicity in some of the most potent analogs prevented their progression to in vivo efficacy studies in mouse models of Chagas disease.[1][2] Further research is ongoing to decouple the potent antitrypanosomal activity from the observed cytotoxic effects, which will be crucial for the future development of this promising class of compounds.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. US3455948A - 2-aminobenzimidazole and a process for preparing 2-aminobenzimidazoles - Google Patents [patents.google.com]

- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 6. 2.5. Anti – T. cruzi in vitro assays in intracellular amastigotes [bio-protocol.org]

- 7. Mammalian cytotoxicity assay [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. namsa.com [namsa.com]

The Enigmatic "Antitrypanosomal Agent 11": A Technical Examination of a Class of Compounds Against Trypanosoma cruzi

The designation "antitrypanosomal agent 11" does not correspond to a single, universally recognized chemical entity in the field of Chagas disease research. Instead, this nomenclature typically represents a specific compound within a series synthesized and evaluated in individual research studies. While a definitive guide on a singular "agent 11" is not feasible, this document provides a comprehensive overview of the mechanistic approaches and experimental data for representative compounds designated as such in the scientific literature, offering a technical guide for researchers, scientists, and drug development professionals.

Executive Summary

This guide synthesizes findings on various novel compounds investigated for their efficacy against Trypanosoma cruzi, the etiological agent of Chagas disease. The focus is on the common mechanistic targets and the methodologies employed to elucidate them. While chemical structures vary, a recurring theme in the development of new antitrypanosomal agents is the targeting of essential parasite-specific pathways, such as sterol biosynthesis, protein synthesis, and cellular integrity. This document will delve into the quantitative measures of efficacy, the detailed experimental protocols used for their determination, and the signaling pathways affected.

Quantitative Efficacy of Novel Antitrypanosomal Agents

The in vitro activity of novel antitrypanosomal compounds is a critical early indicator of potential therapeutic value. Efficacy is typically quantified by determining the half-maximal inhibitory concentration (IC50) against different life stages of T. cruzi (epimastigotes, trypomastigotes, and amastigotes) and the cytotoxic concentration (CC50) against mammalian cell lines to assess selectivity.

| Compound Designation | T. cruzi Stage | IC50 (µM) | Host Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |

| Compound 9f | Epimastigote | 18.3 | - | - | - | [1] |

| Amastigote | 8.87 | - | - | - | [1] | |

| Compound [II] | Epimastigote | 7.3 | H9c2 | 568.1 | 77.8 | [2] |

| Trypomastigote | 8.41 | H9c2 | 568.1 | 67.5 | [2] | |

| 17-DMAG | Amastigote | 0.27 | Vero | - | >1 | [3] |

| Compound 1d | Trypomastigote | 0.21 | - | - | - | [4] |

| Amastigote | ≤ 6.20 | - | - | - | [4] | |

| Compound 1f | Trypomastigote | 1.23 | - | - | - | [4] |

| Amastigote | ≤ 6.20 | - | - | - | [4] | |

| Compound 1g | Trypomastigote | 2.28 | - | - | - | [4] |

| Amastigote | ≤ 6.20 | - | - | - | [4] |

Elucidation of Mechanism of Action: Key Experimental Protocols

Determining the mechanism of action of a novel antitrypanosomal agent is a multifaceted process. Below are detailed methodologies for key experiments frequently cited in the literature.

In Vitro Anti-Amastigote Assay

This assay is crucial as it evaluates the compound's efficacy against the clinically relevant intracellular replicative stage of the parasite.

-

Host Cell Seeding: Mammalian host cells (e.g., L6 rat skeletal myoblasts or Vero cells) are seeded in 96-well microplates at a density of 2 x 10³ to 4 x 10³ cells per well in a suitable medium (e.g., RPMI-1640) and incubated for 24 hours to allow for cell adhesion.

-

Parasite Infection: Host cells are infected with tissue culture-derived trypomastigotes at a parasite-to-cell ratio of approximately 10:1. The plates are incubated for 48 hours to allow for parasite invasion and transformation into amastigotes.

-

Compound Application: The medium is replaced with fresh medium containing serial dilutions of the test compound. A reference drug (e.g., benznidazole) and a no-drug control are included.

-

Incubation: The plates are incubated for an additional 72-96 hours.

-

Quantification of Parasite Load: The medium is removed, and a substrate for a parasite-specific enzyme, such as β-galactosidase for genetically modified parasites expressing this enzyme, is added. The enzymatic reaction is allowed to proceed, and the absorbance is read using a microplate reader.

-

Data Analysis: The percentage of parasite inhibition is calculated relative to the untreated controls, and the IC50 value is determined by nonlinear regression analysis.

Cytotoxicity Assay against Mammalian Cells

This assay is performed in parallel to determine the selectivity of the compound.

-

Cell Seeding: Mammalian cells (e.g., Vero, H9c2, or U937) are seeded in 96-well plates at a density that ensures logarithmic growth throughout the experiment.

-

Compound Application: After 24 hours, the medium is replaced with fresh medium containing serial dilutions of the test compound.

-

Incubation: The plates are incubated for 72 hours.

-

Viability Assessment: Cell viability is assessed using a metabolic indicator dye such as resazurin or MTT. The dye is added to the wells, and after an incubation period, the absorbance or fluorescence is measured.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated controls, and the CC50 value is determined.

Target-Based Assays (Example: Cruzain Inhibition)

If a compound is hypothesized to target a specific enzyme, such as the cysteine protease cruzain, a direct enzymatic assay is performed.

-

Enzyme Activation: Recombinant cruzain is activated in a buffer containing a reducing agent like DTT.

-

Inhibitor Incubation: The activated enzyme is incubated with various concentrations of the test compound for a defined period.

-

Substrate Addition: A fluorogenic substrate for cruzain (e.g., Z-FR-AMC) is added to all wells.

-

Kinetic Measurement: The increase in fluorescence due to substrate cleavage is monitored over time using a fluorescence plate reader.

-

Data Analysis: The rate of reaction is determined, and the percentage of inhibition is calculated. The IC50 value for enzyme inhibition is then determined. While some studies have investigated cruzain as a potential target, results have been varied, with some compounds showing trypanocidal activity without significant cruzain inhibition, suggesting other mechanisms of action[2].

Visualizing Cellular Impact and Experimental Logic

Understanding the logical flow of drug discovery and the cellular pathways affected is paramount. The following diagrams, rendered in DOT language, illustrate these concepts.

Caption: Logical workflow for in vitro screening of antitrypanosomal compounds.

Caption: Potential mechanisms of action leading to parasite cell death.

Conclusion and Future Directions

The search for new drugs against Trypanosoma cruzi is an active and essential area of research. While "this compound" is not a specific entity, the principles of discovery and mechanism-of-action studies are universal. The data and protocols outlined in this guide provide a framework for the evaluation of novel compounds. Future research will likely focus on compounds with high selectivity and novel mechanisms of action to overcome the limitations of current therapies. The integration of phenotypic screening with subsequent target deconvolution, as seen in the discovery of proteasome inhibitors, represents a promising strategy for developing the next generation of antitrypanosomal drugs[5].

References

- 1. Design, Synthesis and Trypanocidal Evaluation of Novel 1,2,4-Triazoles-3-thiones Derived from Natural Piperine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of new antitrypanosomal agent with promising safety and efficacy in vivo | BioWorld [bioworld.com]

- 3. researchgate.net [researchgate.net]

- 4. Antitrypanosomal Activity of 1,2,3-Triazole-Based Hybrids Evaluated Using In Vitro Preclinical Translational Models [mdpi.com]

- 5. Antitrypanosomatid drug discovery: an ongoing challenge and a continuing need - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Antitrypanosomal Agent 11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available in vitro activity data for Antitrypanosomal agent 11, a promising compound from the 2-aminobenzimidazole series investigated for its potential against Chagas disease. While the primary research focused on the clinically relevant intracellular amastigote stage of Trypanosoma cruzi, this guide also furnishes detailed, generalized protocols for assessing the activity of compounds against the epimastigote stage, providing a valuable resource for researchers in the field.

Quantitative Data on this compound (Compound 53)

This compound, also identified as compound 53 in the primary literature, has demonstrated potent activity against the intracellular amastigote form of Trypanosoma cruzi. The primary screening and hit-to-lead optimization of this 2-aminobenzimidazole series were conducted on this parasite stage.[1]

Below is a summary of the reported quantitative data. It is crucial to note that this data pertains to the amastigote stage, and corresponding data for the epimastigote stage is not available in the reviewed literature.

| Compound | Target Organism | Parasite Stage | Activity Metric | Value (µM) |

| This compound (Compound 53) | Trypanosoma cruzi | Amastigote | IC50 | 0.23 |

Note: The primary study aimed to optimize potency, selectivity, and microsomal stability of a hit compound identified from a phenotypic screen against intracellular T. cruzi amastigotes.[1]

Experimental Protocols

While the specific protocol for determining the IC50 of this compound on epimastigotes is not detailed in the available literature, this section provides a standard, widely-used protocol for assessing the in vitro susceptibility of T. cruzi epimastigotes to test compounds. This protocol is based on a colorimetric method using the viability indicator resazurin.[2][3]

General Protocol for In Vitro Epimastigote Susceptibility Assay

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against Trypanosoma cruzi epimastigotes.

Materials:

-

Trypanosoma cruzi epimastigotes in the exponential growth phase.

-

Liver Infusion Tryptose (LIT) medium, supplemented.

-

96-well microtiter plates.

-

Test compound (e.g., this compound), dissolved in a suitable solvent (e.g., DMSO).

-

Reference drug (e.g., Benznidazole).

-

Resazurin sodium salt solution.

-

Phosphate-buffered saline (PBS).

-

Microplate reader.

Procedure:

-

Parasite Culture: Culture T. cruzi epimastigotes in LIT medium at 28°C until they reach the mid-logarithmic phase of growth.

-

Preparation of Compound Dilutions: Prepare a stock solution of the test compound in an appropriate solvent. Perform serial dilutions to obtain a range of concentrations to be tested. The final concentration of the solvent in the assay should be non-toxic to the parasites.

-

Assay Setup:

-

Harvest the epimastigotes by centrifugation and resuspend them in fresh LIT medium to a density of 1 x 106 parasites/mL.

-

Dispense 100 µL of the parasite suspension into the wells of a 96-well plate.

-

Add 100 µL of the various dilutions of the test compound and the reference drug to the respective wells.

-

Include control wells containing parasites and medium with the solvent (negative control), and wells with medium only (background control).

-

-

Incubation: Incubate the plate at 28°C for 72 hours.

-

Viability Assessment:

-

Following incubation, add 20 µL of resazurin solution to each well.

-

Incubate the plate for an additional 4-6 hours at 28°C.

-

Measure the absorbance or fluorescence in a microplate reader at the appropriate wavelength (typically 570 nm and 600 nm for absorbance).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the negative control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

-

Potential Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been fully elucidated. However, the broader class of benzimidazole derivatives has been studied for their antiparasitic effects. Some benzimidazoles are known to interfere with vital cellular processes in parasites.

For Trypanosoma cruzi, potential mechanisms of action for benzimidazole-based compounds could involve the inhibition of key enzymes or disruption of cellular structures. The reference drug, benznidazole, is known to generate reactive metabolites that cause DNA damage within the parasite.[4] It is plausible that novel agents like the 2-aminobenzimidazoles could also act by inducing oxidative stress, interfering with the parasite's antioxidant defenses, or inhibiting essential metabolic enzymes.[4] Further research is needed to determine the specific molecular targets of this compound.

Visualizations

The following diagrams illustrate the general experimental workflow for screening antitrypanosomal compounds and a conceptual representation of a potential mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. 4.6. In Vitro Epimastigote Susceptibility Assay [bio-protocol.org]

- 3. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 4. What is the mechanism of Benznidazole? [synapse.patsnap.com]

Antitrypanosomal Agent 11: A Technical Overview of a Novel 2-Aminobenzimidazole Candidate

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a concise summary of the currently available public information regarding antitrypanosomal agent 11, a compound identified as a potential candidate for the treatment of Chagas disease. The information herein is collated from publicly accessible scientific literature and databases.

Disclaimer: Detailed experimental protocols and specific signaling pathways for this compound are not fully available in the public domain. The primary research article, "Hit-to-lead optimization of a 2-aminobenzimidazole series as new candidates for chagas disease" in the European Journal of Medicinal Chemistry (2022), is the foundational source of this information and should be consulted for an in-depth understanding. This guide summarizes the key findings that have been made publicly available.

Core Efficacy and Properties

This compound, also identified as compound 53 in some literature, is a derivative of the 2-aminobenzimidazole class of compounds. It has demonstrated notable in vitro activity against Trypanosoma cruzi, the parasitic protozoan that causes Chagas disease.

Data Presentation: Quantitative Analysis of this compound

The following table summarizes the key quantitative data available for this compound.

| Parameter | Value/Observation | Organism/System | Source |

| IC50 | 0.23 μM | Trypanosoma cruzi | [1] |

| Cytotoxicity | Noted to have "certain cytotoxicity to mammalian cells" (specific CC50 value not publicly available) | Mammalian cells | [1] |

| Metabolic Stability | Described as having "acceptable mouse liver microsome (MLM) clearance" (specific values not publicly available) | Mouse Liver Microsomes | [1] |

| In Vivo Studies | Did not progress to in vivo efficacy studies due to a combination of low kinetic solubility and in vitro cytotoxicity. | Not Applicable | [2] |

Experimental Context: A Hit-to-Lead Optimization Workflow

This compound was developed through a "hit-to-lead" optimization process. This standard drug discovery workflow aims to identify promising initial "hit" compounds from a large-scale screening and then chemically modify them to improve their potency, selectivity, and pharmacokinetic properties to generate "lead" candidates for further development.

While the specific experimental protocols for agent 11 are not detailed in the available literature, a generalized workflow for such a process can be visualized.

Caption: Generalized Hit-to-Lead Drug Discovery Workflow.

Mechanism of Action and Signaling Pathways

The precise mechanism of action and the specific signaling pathways affected by this compound have not been described in the publicly available abstracts and summaries. Research on other antitrypanosomal agents suggests various potential targets within the parasite, including metabolic enzymes, protein synthesis machinery, and cellular signaling cascades. However, without access to the full research data for agent 11, any discussion of its specific molecular targets would be speculative.

Summary and Future Directions

This compound is a potent in vitro inhibitor of Trypanosoma cruzi replication that emerged from a rigorous hit-to-lead optimization campaign. While it demonstrated promising potency with an IC50 of 0.23 μM, its progression to in vivo studies was halted by challenges related to low solubility and cytotoxicity against mammalian cells.

For researchers and drug development professionals, this compound and its chemical series represent a valuable case study in the development of 2-aminobenzimidazole-based antiparasitic agents. The publicly available information underscores the importance of multiparametric optimization in early-stage drug discovery to balance potency with favorable safety and pharmacokinetic profiles. Further details on the experimental methodologies and the structure-activity relationships that led to the development of this compound are contained within the primary scientific publication.

References

The Vanguard of Chagas Disease Drug Discovery: A Technical Guide to the Initial Screening of Compound Libraries for Anti-T. cruzi Activity

For Researchers, Scientists, and Drug Development Professionals

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant global health challenge with limited therapeutic options. The development of new, effective, and safe drugs is a critical priority. This in-depth technical guide provides a comprehensive overview of the core methodologies and strategies employed in the initial screening of compound libraries for anti-T. cruzi activity. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret high-throughput screening campaigns.

High-Throughput Screening (HTS) Assays for Anti-T. cruzi Activity

The cornerstone of any drug discovery program is a robust and scalable screening assay. For T. cruzi, the primary focus is on targeting the intracellular amastigote stage, the replicative form of the parasite in the mammalian host.[1] A successful screening campaign relies on assays that are sensitive, reproducible, and amenable to automation. Several platforms have been developed and are widely used in the field.

Phenotypic Screening: A Target-Agnostic Approach

Phenotypic screening, which assesses the effect of compounds on the whole organism in a disease-relevant context, is the predominant strategy for anti-T. cruzi drug discovery.[2] This approach does not require prior knowledge of a specific molecular target and can identify compounds with novel mechanisms of action.

Key Considerations for Phenotypic Assays:

-

Parasite Strain: Different T. cruzi strains exhibit varying sensitivities to drugs.[2] Commonly used laboratory-adapted strains include Tulahuen and CA-I/72.[3][4] It is crucial to consider the genetic diversity of the parasite when selecting a strain for primary screening and to validate hits against a panel of clinically relevant strains.

-

Host Cell Line: The choice of host cell can influence parasite infectivity and compound activity.[5] Commonly used cell lines include Vero (monkey kidney epithelial cells), C2C12 (mouse myoblasts), U2OS (human osteosarcoma cells), and L6 (rat skeletal myoblasts).[4][5][6]

-

Assay Format: Assays are typically performed in 96-, 384-, or 1536-well microtiter plates to enable high-throughput screening.[4][7]

Reporter Gene-Based Assays

To facilitate automated and quantitative analysis of parasite viability, various T. cruzi strains have been genetically engineered to express reporter genes.

-

β-Galactosidase (β-gal) Assays: Parasites expressing the E. coli lacZ gene produce β-galactosidase. Upon addition of a chromogenic or luminogenic substrate, the enzyme activity, which is proportional to the number of viable parasites, can be measured.[7]

-

Luciferase Assays: Luciferase-expressing parasites emit light in the presence of a substrate, providing a highly sensitive and quantitative readout of parasite load.[8]

-

Green Fluorescent Protein (GFP) Assays: GFP-expressing parasites allow for the direct visualization and quantification of infection levels using fluorescence microscopy or plate readers.[9]

High-Content Screening (HCS)

High-content screening combines automated microscopy with sophisticated image analysis to simultaneously quantify multiple parameters of the host-parasite interaction.[10] HCS assays typically use DNA stains (e.g., DAPI or Hoechst) to label the nuclei of both the host cells and the intracellular parasites.[11]

Advantages of HCS:

-

Multiparametric Analysis: Simultaneously measures parasite load (number of amastigotes per cell, percentage of infected cells) and host cell toxicity (host cell number).[12]

-

Rich Data Content: Can provide information on compound-induced morphological changes in both the parasite and the host cell.

-

Flexibility: Can be used with any T. cruzi strain and host cell line without the need for genetic modification of the parasite.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments in the initial screening of compound libraries for anti-T. cruzi activity.

High-Content Screening (HCS) Assay Protocol

This protocol is a generalized procedure based on commonly used HCS assays for intracellular T. cruzi amastigotes.[11][13]

Materials:

-

Host cells (e.g., Vero, C2C12)

-

T. cruzi trypomastigotes (e.g., Tulahuen strain)

-

Assay medium: MEM with 1% FCS

-

Compound plates (384-well) with test compounds and controls (e.g., benznidazole as a positive control, DMSO as a negative control)

-

Fixation solution: 4% paraformaldehyde (PFA) in PBS

-

Staining solution: DAPI or Hoechst 33342 in PBS

-

Automated high-content imaging system and analysis software

Procedure:

-

Host Cell Plating: Seed host cells into 384-well clear-bottom plates at a density that will result in a sub-confluent monolayer at the end of the assay (e.g., 4000 cells per well).[13] Incubate overnight to allow for cell attachment.

-

Parasite Infection: Infect the host cell monolayer with tissue culture-derived trypomastigotes at a specific multiplicity of infection (MOI), for example, an MOI of 5.[13] Incubate for a sufficient period to allow for invasion (e.g., overnight).

-

Compound Addition: Remove the infection medium and add fresh assay medium containing the test compounds at the desired final concentration (e.g., 10 µM for primary screening).[4] Incubate for 72 hours at 37°C and 5% CO2.[4]

-

Fixation and Staining: After the incubation period, fix the cells with 4% PFA for 15-20 minutes at room temperature. Wash the cells with PBS and then stain with a DNA-binding dye (e.g., DAPI) to visualize the nuclei of the host cells and the kinetoplasts of the parasites.[4]

-

Image Acquisition and Analysis: Acquire images using an automated high-content imaging system. Use image analysis software to segment the host cell nuclei and cytoplasm and to identify and count the intracellular amastigotes.[14]

-

Data Analysis: Determine the number of amastigotes per host cell and the number of host cells for each well. Normalize the data to the controls on each plate. A reduction in the number of amastigotes per cell indicates anti-T. cruzi activity, while a reduction in the number of host cells indicates cytotoxicity.

β-Galactosidase-Based Assay Protocol

This protocol is adapted from methods using T. cruzi expressing β-galactosidase.[3]

Materials:

-

Host cells (e.g., NIH/3T3)

-

T. cruzi trypomastigotes (Tulahuen strain expressing β-galactosidase)

-

Assay medium: DMEM without phenol red, supplemented with 2% FBS

-

Compound plates (96-well)

-

Substrate solution: Chlorophenol red-β-D-galactopyranoside (CPRG) in PBS with 0.5% NP-40

-

Microplate reader

Procedure:

-

Host Cell Plating: Plate host cells in 96-well plates (e.g., 50,000 cells/well) and allow them to attach for 3 hours.[3]

-

Compound and Parasite Addition: Add the test compounds to the wells, followed by the addition of β-galactosidase-expressing trypomastigotes (e.g., 50,000 parasites/well).[3]

-

Incubation: Incubate the plates for 4 days.[3]

-

Substrate Addition: Add the CPRG substrate solution to each well.[3]

-

Signal Detection: Incubate for 4 hours to allow for color development and then read the absorbance at 590-595 nm using a microplate reader.[3]

Host Cell Toxicity Assay

It is crucial to assess the toxicity of hit compounds against the host cells to determine their selectivity.[10] This is often done in parallel with the primary anti-parasitic assay.

Materials:

-

Host cells used in the primary screen

-

Culture medium

-

Compound plates

-

Cell viability reagent (e.g., Resazurin, CellTiter-Glo)

-

Microplate reader

Procedure:

-

Cell Plating: Seed the host cells in separate plates at the same density as the primary assay.

-

Compound Addition: Add the compounds at the same concentrations used in the primary screen.

-

Incubation: Incubate for the same duration as the primary assay.

-

Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (fluorescence or luminescence) using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) for each compound. The selectivity index (SI) is then calculated as the ratio of the CC50 to the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) against the parasite. A higher SI value indicates greater selectivity for the parasite.

Key Signaling Pathways in T. cruzi as Drug Targets

While phenotypic screening is a powerful tool, understanding the molecular targets of active compounds is essential for lead optimization. Several signaling pathways in T. cruzi have been identified as promising targets for drug development.

Ergosterol Biosynthesis Pathway

T. cruzi, like fungi, relies on the synthesis of ergosterol for its membrane integrity and function.[7] This pathway is absent in mammals, which synthesize cholesterol, making it an attractive and validated drug target.[15] Several enzymes in this pathway, such as sterol 14α-demethylase (CYP51), are targeted by existing antifungal drugs that have shown activity against T. cruzi.[15]

Simplified Ergosterol Biosynthesis Pathway in T. cruzi.

Purine Salvage Pathway

T. cruzi is incapable of de novo purine synthesis and relies entirely on a purine salvage pathway to acquire purines from its host.[13] This metabolic dependency makes the enzymes of this pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine phosphoribosyltransferase (APRT), attractive drug targets.[8]

Simplified Purine Salvage Pathway in T. cruzi.

cAMP Signaling Pathway

The cyclic AMP (cAMP) signaling pathway plays a crucial role in various cellular processes in T. cruzi, including differentiation, proliferation, and osmoregulation.[16] Key components of this pathway, such as adenylyl cyclases (ACs) and phosphodiesterases (PDEs), are structurally different from their mammalian counterparts, offering opportunities for selective inhibition.[16]

Simplified cAMP Signaling Pathway in T. cruzi.

Data Presentation and Interpretation

The output of a high-throughput screening campaign is a large dataset that requires careful analysis and interpretation to identify promising hit compounds.

Hit Criteria

A "hit" is a compound that meets predefined activity and selectivity thresholds in the primary screen. Typical hit criteria include:

-

Potency: A measure of the compound's activity, often expressed as the IC50 or EC50 value. For primary screening, a single concentration (e.g., 10 µM) is often used, and hits are selected based on a certain percentage of parasite inhibition (e.g., >50% or >70%).[4][17]

-

Selectivity Index (SI): The ratio of the host cell cytotoxicity (CC50) to the anti-parasitic activity (IC50/EC50). A high SI is desirable, indicating that the compound is more toxic to the parasite than to the host cells. An SI > 10 is often used as a minimum threshold for further consideration.[17]

Data Summary Tables

Quantitative data from screening campaigns should be summarized in clearly structured tables to facilitate comparison and decision-making.

Table 1: Example of Primary HTS Data Summary

| Compound ID | % Inhibition at 10 µM | Host Cell Viability (%) | Selectivity Index (SI) | Hit? (Y/N) |

| Cmpd-001 | 85 | 95 | >10 | Y |

| Cmpd-002 | 30 | 98 | N/A | N |

| Cmpd-003 | 92 | 45 | <10 | N |

| Benznidazole | 98 | 90 | >10 | Y |

Table 2: Example of Dose-Response Data for Confirmed Hits

| Compound | IC50 (µM) vs. T. cruzi | CC50 (µM) vs. Host Cell | Selectivity Index (SI) |

| Cmpd-001 | 1.2 | >50 | >41.7 |

| K777 | 0.5 | >25 | >50 |

| Pyronaridine | 0.8 | >25 | >31.3 |

| Furazolidone | 0.3 | 10.5 | 35 |

| Benznidazole | 2.5 | >100 | >40 |

Data in Table 2 is illustrative and based on values reported in the literature.[18]

Screening Cascade and Hit Validation Workflow

A structured screening cascade is essential to efficiently progress hits from the primary screen to lead candidates.

References

- 1. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]

- 2. Drug screening and development cascade for Chagas disease: an update of in vitro and in vivo experimental models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The enzymes of purine salvage in Trypanosoma cruzi, Trypanosoma brucei and Leishmania mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Identification of Trypanosoma cruzi Growth Inhibitors with Activity In Vivo within a Collection of Licensed Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery | PLOS Neglected Tropical Diseases [journals.plos.org]

- 8. Novel Purine Chemotypes with Activity against Plasmodium falciparum and Trypanosoma cruzi [mdpi.com]

- 9. Screening of synthetic 1,2,3-triazolic compounds inspired by SRPIN340 as anti-Trypanosoma cruzi agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification of Trypanocidal Activity for Known Clinical Compounds Using a New Trypanosoma cruzi Hit-Discovery Screening Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Identification of compounds with activity against Trypanosoma cruzi within a collection of synthetic nucleoside analogs [frontiersin.org]

- 14. TcCARP3 modulates compartmentalized cAMP signals involved in osmoregulation, infection of mammalian cells, and colonization of the triatomine vector in the human pathogen Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Advances in preclinical approaches to Chagas disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. High-Throughput Screening of the ReFRAME Library Identifies Potential Drug Repurposing Candidates for Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of Anti-Trypanosoma cruzi Lead Compounds with Putative Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Chemical Space of Potential Trypanosoma cruzi Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant global health challenge, affecting millions worldwide.[1][2] The existing treatments, benznidazole and nifurtimox, are fraught with limitations, including significant side effects and variable efficacy, particularly in the chronic phase of the disease.[3][4][5][6] This underscores the urgent need for novel, safer, and more effective therapeutic agents. This guide provides an in-depth exploration of the chemical space of potential T. cruzi inhibitors, focusing on validated molecular targets, high-throughput screening campaigns, and the experimental protocols essential for their discovery and development.

Key Molecular Targets for T. cruzi Inhibition

Target-based drug discovery offers a rational approach to developing selective inhibitors.[7] Several T. cruzi proteins and pathways have been validated as promising targets due to their essentiality for parasite survival and significant differences from their human homologs.[1]

-

Cruzipain (Cruzain): This is the major cysteine protease of T. cruzi and is vital for its nutrition, host cell invasion, and evasion of the host immune response.[8] Its essential role makes it one of the most extensively studied targets for Chagas disease.[9][10]

-

Sterol 14α-demethylase (CYP51): An essential enzyme in the parasite's sterol biosynthesis pathway, CYP51 is crucial for maintaining the integrity of the parasite's cell membrane.[11][12] Inhibition of CYP51 leads to the depletion of endogenous sterols and the accumulation of toxic intermediates, ultimately causing parasite death.[11][12] This enzyme is the target of antifungal azole drugs like posaconazole and ravuconazole, which have been explored for repurposing.[11][13]

-

Trypanothione Reductase (TR): This enzyme is unique to trypanosomatids and is central to their defense against oxidative stress. Its absence in humans makes it an attractive and selective drug target.[7][14]

-

Other Emerging Targets: Research has identified several other potential targets, including the proteasome, which is crucial for protein degradation[7][15], enzymes in the purine salvage pathway, and trans-sialidase.[1][14][16]

The following table summarizes key targets and representative inhibitor classes.

| Molecular Target | Function | Inhibitor Class | Example Compound(s) | Reference(s) |

| Cruzipain (Cruzain) | Cysteine Protease | Vinyl Sulfones, Peptidomimetics | K777, Benidipine, Clofazimine | [3][6] |

| CYP51 | Sterol Biosynthesis | Azoles (Triazoles) | Posaconazole, Ravuconazole, VNI | [11][12][17] |

| Trypanothione Reductase | Oxidative Stress Defense | Naphthoquinones, Methylene Blue | - | [7][14] |

| Proteasome | Protein Degradation | Peptide boronic acids | Bortezomib, MG132 | [15] |

| Farnesyl Pyrophosphate Synthase | Isoprenoid Biosynthesis | Bisphosphonates | Risedronate | [14] |

High-Throughput Screening (HTS) and Hit Identification

Phenotypic screening of large compound libraries against the whole parasite remains a cornerstone of drug discovery for Chagas disease.[17] Recent advancements, particularly the use of genetically engineered parasites expressing reporter genes like β-galactosidase or luciferase, have transformed this process, enabling automated and quantitative high-throughput assays.[4][18][19]

| Screening Campaign / Library | Assay Type | Compounds Screened | Primary Hit Rate | Confirmed Hits / Notes | Reference(s) |

| Broad Institute HTS | Luminescence-based (T. cruzi replication) | 303,224 | 1.45% (4,394 hits) | 35 compounds chosen for follow-up based on potency and selectivity. | [20] |

| ReFRAME Library Screen | High-Content Imaging | 7,680 | Not specified | 7 potent compounds identified with SI > 10, including 348U87. | [21] |

| Diverse Chemical Space Screen | Luminescence (Proteasome activity) | 18,098 | 2.1% (372 hits) | 39 hits of interest identified after counterscreens. | [15] |

| FDA-Approved Drug Library | High-Content Imaging | >900 | Not specified | 55 hits were identified. | [19] |

Experimental Protocols

Detailed and standardized protocols are critical for the reproducibility and comparison of data across different studies.[22][23] Below are methodologies for key in vitro assays.

Protocol 1: High-Throughput Intracellular Amastigote Assay using Reporter Parasites

This protocol is adapted from methods using T. cruzi expressing a reporter gene such as β-galactosidase or luciferase, enabling colorimetric or luminescence-based quantification of parasite proliferation.[4][24]

-

Host Cell Seeding: Seed host cells (e.g., L929 mouse fibroblasts or C2C12 myoblasts) into 96-well or 384-well microplates at a density of 4,000 cells/well in 80 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum.[21][24] Incubate for 2-4 hours to allow cell adherence.

-

Parasite Infection: Add infective trypomastigotes of a reporter-expressing T. cruzi strain (e.g., Tulahuen) to the host cells at a multiplicity of infection (MOI) of 5:1 to 15:1.[21][24]

-

Compound Addition: After 2 hours, remove the supernatant to wash away non-invading parasites. Add fresh medium containing the test compounds at desired concentrations. Include benznidazole as a positive control and DMSO as a negative control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere to allow for amastigote replication.[21]

-

Lysis and Substrate Addition:

-

For β-galactosidase assays: Lyse the cells by adding a solution of 0.5% Nonidet P40 containing the substrate chlorophenol red-β-D-galactopyranoside (CPRG).[23][24]

-

For luciferase assays: Use a commercial luciferase assay reagent (e.g., BacTiter-Glo) to lyse cells and provide the luciferin substrate.[15]

-

-

Signal Quantification: Incubate the plates as required by the assay chemistry (e.g., 18 hours at 37°C for β-galactosidase).[23][24] Measure the absorbance at 570 nm (for CPRG) or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of parasite growth inhibition relative to the DMSO control. Determine the half-maximal inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve. A parallel assay on uninfected host cells is run to determine the cytotoxic concentration (CC₅₀) and calculate the Selectivity Index (SI = CC₅₀ / IC₅₀).

Protocol 2: High-Content Imaging Assay for Phenotypic Screening

This method allows for the simultaneous quantification of parasite load and host cell number, providing an immediate selectivity index.[19][21]

-

Plate Preparation: Dispense test compounds into clear-bottom 384-well or 1536-well plates.[21]

-

Infection: Co-culture host cells (e.g., C2C12 myoblasts) and trypomastigotes (e.g., CA-I/72 strain) in the plates at a 1:15 ratio.[21]

-

Incubation: Incubate for 72 hours at 37°C and 5% CO₂.[21]

-

Fixing and Staining: Fix the cells with 4% paraformaldehyde. Permeabilize the cells and stain with a nuclear dye such as 4',6-diamidino-2-phenylindole (DAPI), which labels the nuclei of both host cells and parasites (kinetoplast DNA of T. cruzi is intensely stained).[21]

-

Imaging: Acquire images using an automated high-content imaging system.

-

Image Analysis: Use a custom image analysis algorithm to count the number of host cell nuclei and the number of intracellular amastigote nuclei per field.

-

Data Analysis: Determine the percentage of infection and the number of amastigotes per cell relative to controls. Calculate IC₅₀ values for parasite inhibition and CC₅₀ for host cell toxicity from the respective counts.

Visualizing Key Pathways and Workflows

Drug Discovery Workflow

The path from initial screening to a preclinical candidate is a multi-step process. It begins with a large-scale primary screen, followed by rigorous validation and optimization stages to identify potent, selective, and drug-like compounds.

Caption: A typical drug discovery pipeline for T. cruzi inhibitors.

T. cruzi Sterol Biosynthesis and CYP51 Inhibition

The sterol biosynthesis pathway is a critical target for Chagas disease. Azole compounds inhibit the CYP51 enzyme, blocking the conversion of lanosterol and leading to a toxic accumulation of sterol intermediates, which disrupts the parasite's membrane integrity.[11]

Caption: Inhibition of the T. cruzi sterol biosynthesis pathway by azoles.

Conclusion

The exploration of the chemical space for Trypanosoma cruzi inhibitors has been significantly accelerated by advances in high-throughput screening technologies and a deeper understanding of the parasite's biology. Validated targets like cruzipain and CYP51 continue to yield promising inhibitor classes. Phenotypic screening of large, diverse compound libraries remains a vital and fruitful strategy for identifying novel scaffolds. The continued integration of target-based approaches, innovative screening platforms, and robust preclinical models will be essential to populate the drug development pipeline and deliver a new generation of therapies to combat Chagas disease.

References

- 1. State-of-the-Art in the Drug Discovery Pathway for Chagas Disease: A Framework for Drug Development and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chagas disease treatment: From new therapeutic targets to drug discovery and repositioning [ri.conicet.gov.ar]

- 3. Novel cruzipain inhibitors for the chemotherapy of chronic Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High Throughput Screening for Anti–Trypanosoma cruzi Drug Discovery | PLOS Neglected Tropical Diseases [journals.plos.org]

- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 6. Novel cruzipain inhibitors for the chemotherapy of chronic Chagas disease. | Sigma-Aldrich [sigmaaldrich.com]

- 7. Molecular targets for Chagas disease: validation, challenges and lead compounds for widely exploited targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. journals.asm.org [journals.asm.org]

- 10. scielo.br [scielo.br]

- 11. Diverse Inhibitor Chemotypes Targeting Trypanosoma cruzi CYP51 | PLOS Neglected Tropical Diseases [journals.plos.org]

- 12. Targeting Trypanosoma cruzi Sterol 14α-Demethylase (CYP51) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel structural CYP51 mutation in Trypanosoma cruzi associated with multidrug resistance to CYP51 inhibitors and reduced infectivity. [escholarship.org]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Identification of Novel Trypanosoma cruzi Proteasome Inhibitors Using a Luminescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Advances in preclinical approaches to Chagas disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro and in vivo high-throughput assays for the testing of anti-Trypanosoma cruzi compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. High Throughput Screening for Anti–Trypanosoma cruzi Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identification of Small-Molecule Inhibitors of Trypansoma cruzi Infection - Probe 3 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. High-Throughput Screening of the ReFRAME Library Identifies Potential Drug Repurposing Candidates for Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vitro and in vivo experimental models for drug screening and development for Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scielo.br [scielo.br]

- 24. scielo.br [scielo.br]

Methodological & Application

Application Notes and Protocols for Antitrypanosomal Agent 11 in Preclinical Chagas Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, particularly in Latin America.[1][2] The limitations of current therapies, including variable efficacy and adverse side effects, necessitate the discovery and development of novel antitrypanosomal agents.[1][2] This document provides detailed application notes and protocols related to Antitrypanosomal Agent 11 , a compound belonging to a 2-aminobenzimidazole series identified as a potential candidate for Chagas disease treatment.

It is critical to note that while this compound demonstrated promising in vitro activity against T. cruzi, this compound series did not advance to in vivo efficacy studies in murine models of Chagas disease.[1][2] The decision to halt progression was based on a combination of low kinetic solubility and in vitro cytotoxicity against mammalian cells.[1][2] Therefore, this document will present the available in vitro data for this compound and provide generalized protocols for the evaluation of antitrypanosomal compounds in murine models, which can serve as a guide for researchers in the field.

Quantitative Data for this compound

The following table summarizes the reported in vitro activity of this compound against Trypanosoma cruzi.

| Compound | Target | IC50 (µM) | Cytotoxicity (CC50 in L6 cells, µM) | Selectivity Index (SI) | Mouse Liver Microsome Clearance | Reference |

| This compound | Trypanosoma cruzi (amastigotes) | 0.23 | Information not available | Information not available | Acceptable | [MedChemExpress] |

Experimental Protocols

While specific protocols for the in vivo testing of this compound are not available due to its discontinuation in preclinical development, this section provides a detailed, generalized methodology for conducting efficacy studies of experimental compounds in murine models of Chagas disease.

In Vitro Anti-T. cruzi Activity Assay (General Protocol)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against the intracellular amastigote form of T. cruzi.

-

Cell Culture: Maintain a suitable host cell line, such as L6 rat myoblasts or VERO cells, in an appropriate culture medium supplemented with fetal bovine serum.

-

Parasite Infection: Infect the host cell monolayer with trypomastigotes of a relevant T. cruzi strain (e.g., Tulahuen, Y, or Colombiana) at a defined multiplicity of infection. Allow the parasites to invade the host cells for a specified period.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After the infection period, replace the medium with the medium containing the test compound at various concentrations. Include a positive control (e.g., benznidazole) and a negative control (vehicle).

-

Incubation: Incubate the treated, infected cells for a period sufficient for parasite replication (typically 48-72 hours).

-

Quantification of Parasite Load:

-

Fix and stain the cells with a DNA-binding dye (e.g., Giemsa or Hoechst).

-

Quantify the number of intracellular amastigotes per host cell or the percentage of infected cells using high-content imaging or manual microscopy.

-

-

Data Analysis: Calculate the IC50 value by plotting the percentage of parasite inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vivo Efficacy in a Murine Model of Acute Chagas Disease (General Protocol)

This protocol outlines a standard procedure for evaluating the efficacy of an experimental antitrypanosomal agent in an acute mouse model of T. cruzi infection.

-

Animal Model: Use an appropriate mouse strain, such as BALB/c or C57BL/6, of a specific age and sex.

-

Parasite Strain: Infect mice with a well-characterized, virulent strain of T. cruzi (e.g., Y strain or Tulahuen strain expressing a reporter like luciferase for in vivo imaging).

-

Infection: Inoculate mice intraperitoneally or subcutaneously with a defined number of trypomastigotes.

-

Treatment:

-

Initiate treatment at a specified time point post-infection, often at the peak of parasitemia.

-

Administer the test compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at various doses.

-

Include a vehicle-treated group as a negative control and a benznidazole-treated group as a positive control.

-

The treatment duration is typically for a defined period, for example, 5 to 20 consecutive days.

-

-

Monitoring of Parasitemia:

-

Collect blood samples from the tail vein at regular intervals.

-

Quantify the number of trypomastigotes in the blood using a Neubauer chamber or by quantitative PCR (qPCR).

-

-

In Vivo Imaging (for bioluminescent strains):

-

If using a luciferase-expressing parasite strain, perform in vivo imaging at different time points to monitor the parasite burden in various tissues.

-

-

Endpoint Analysis:

-

Monitor animal survival and weight.

-

At the end of the experiment, collect tissues (e.g., heart, skeletal muscle) for histopathological analysis to assess tissue parasitism and inflammation, or for parasite quantification by qPCR.

-

-

Data Analysis: Compare the parasitemia levels, tissue parasite burden, and survival rates between the treated and control groups to determine the efficacy of the compound.

Visualizations

Hit-to-Lead Optimization Workflow for 2-Aminobenzimidazole Series

The following diagram illustrates the general workflow for the hit-to-lead optimization of the 2-aminobenzimidazole series, which included this compound.

Caption: Hit-to-lead optimization workflow for the 2-aminobenzimidazole series.

General Experimental Workflow for In Vivo Murine Model of Chagas Disease

This diagram outlines a typical experimental workflow for assessing the efficacy of a candidate compound in a murine model of acute Chagas disease.

Caption: General workflow for in vivo efficacy testing in a murine model of Chagas disease.

Conclusion

This compound, a 2-aminobenzimidazole derivative, demonstrated potent in vitro activity against Trypanosoma cruzi. However, due to challenges with solubility and cytotoxicity, it was not advanced into in vivo murine models of Chagas disease. The provided general protocols and workflows serve as a valuable resource for the preclinical evaluation of new chemical entities aimed at treating this neglected tropical disease. The journey of the 2-aminobenzimidazole series underscores the importance of multiparametric optimization in drug discovery to identify candidates with a suitable balance of potency, selectivity, and pharmacokinetic properties for successful in vivo translation. The search for safe and effective treatments for Chagas disease continues to be a priority in global health.

References

Application Notes and Protocols for Determining the IC50 of Antitrypanosomal Agent 11

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of Antitrypanosomal agent 11, a promising compound from the 2-aminobenzimidazole series, against Trypanosoma cruzi, the causative agent of Chagas disease. The protocols detailed below are based on established cell-based assays widely used in the discovery and development of antitrypanosomal drugs. This compound has demonstrated potent activity against the intracellular amastigote stage of T. cruzi with an IC50 value of 0.23 μM[1]. The following sections offer detailed experimental protocols, data presentation guidelines, and workflow visualizations to aid researchers in the evaluation of this and similar compounds.

Data Presentation

Effective evaluation of antitrypanosomal compounds requires the systematic collection and clear presentation of quantitative data. The following tables provide a template for summarizing the key parameters for this compound and a control drug.

Table 1: In Vitro Activity of this compound against Trypanosoma cruzi

| Compound | Target Organism | Target Stage | IC50 (μM) |

| This compound | Trypanosoma cruzi | Amastigote | 0.23[1] |

| Benznidazole (Control) | Trypanosoma cruzi | Amastigote | ~2-5 |

Table 2: Cytotoxicity and Selectivity Index of this compound

| Compound | Mammalian Cell Line | CC50 (μM) | Selectivity Index (SI = CC50/IC50) |

| This compound | e.g., L6, HEK293 | To be determined | To be determined |

| Benznidazole (Control) | e.g., L6, HEK293 | >200 | >40-100 |

Experimental Protocols

The following are detailed protocols for determining the IC50 of antitrypanosomal compounds using common cell-based assays.

Protocol 1: Alamar Blue (Resazurin) Assay for T. cruzi Amastigote Susceptibility

This protocol describes a fluorescence-based assay to determine the viability of intracellular T. cruzi amastigotes after treatment with the test compound.

Materials:

-

T. cruzi (e.g., Tulahuen strain expressing β-galactosidase)

-

Host mammalian cells (e.g., L6 myoblasts)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Benznidazole (positive control)

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

-

96-well clear-bottom black plates

-

Fluorescence plate reader (Excitation: 530-560 nm, Emission: 590 nm)

Procedure:

-

Cell Seeding: Seed host cells (e.g., L6 cells) into a 96-well plate at a density of 2 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Parasite Infection: Infect the host cells with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:host cell). Incubate for 24 hours to allow for invasion and differentiation into amastigotes.

-

Compound Addition:

-

Prepare a stock solution of this compound in DMSO.

-

Perform a serial dilution of the compound in complete medium to achieve a range of final concentrations (e.g., 100 µM to 0.001 µM). Ensure the final DMSO concentration is ≤0.5%.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with benznidazole as a positive control and wells with medium and DMSO as a negative control.

-

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

-

Assay Development:

-

Add 20 µL of resazurin solution to each well.

-

Incubate for an additional 4-6 hours at 37°C.

-

-

Data Acquisition: Measure the fluorescence intensity using a plate reader.

-

Data Analysis:

-

Subtract the background fluorescence (wells with medium only).

-

Calculate the percentage of inhibition for each concentration relative to the negative control.

-

Plot the percentage of inhibition against the log of the compound concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.

-

Protocol 2: MTT Assay for Mammalian Cell Cytotoxicity

This protocol is used to assess the cytotoxicity of the compound against a mammalian cell line to determine the selectivity index.

Materials:

-

Mammalian cell line (e.g., L6, HEK293)

-

Complete cell culture medium

-

This compound

-

Positive control (e.g., podophyllotoxin)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well clear plates

-

Absorbance plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed mammalian cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Addition: Add 100 µL of serially diluted this compound to the wells. Include appropriate positive and negative controls.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.

-

Assay Development:

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) using a similar method as described for the IC50 determination.

Visualizations

The following diagrams illustrate the experimental workflow and the general approach to hit-to-lead optimization for antitrypanosomal drug discovery.

Caption: Workflow for IC50 determination of this compound.

Caption: Hit-to-lead optimization process for antitrypanosomal agents.

References

Application Notes and Protocols for Fluorescent-Based Tracking of Trypanosoma cruzi Inhibition

Audience: Researchers, scientists, and drug development professionals.

These application notes provide an overview and detailed protocols for utilizing fluorescent-based methods to screen for and characterize inhibitors of Trypanosoma cruzi, the etiological agent of Chagas disease. These assays offer significant advantages over traditional microscopic counting methods, including increased throughput, enhanced reproducibility, and reduced operator dependency.

Introduction to Fluorescent Methods for T. cruzi Screening

Fluorescent-based assays are powerful tools in the discovery of novel anti-trypanosomal agents. The most common approaches rely on genetically engineered T. cruzi parasites that constitutively express fluorescent proteins, such as Green Fluorescent Protein (GFP) or tandem tomato fluorescent protein (tdTomato).[1][2] The fluorescence intensity emitted by a population of these parasites directly correlates with the number of viable organisms, providing a robust readout for parasite proliferation and inhibition by test compounds.[3] These methods can be applied to both the replicative epimastigote (insect) and intracellular amastigote (mammalian) stages of the parasite, with the latter being the more clinically relevant form for drug screening.[2][4]

Beyond whole-parasite assays, fluorescent techniques can also be adapted for target-specific screening. For instance, fluorescence polarization has been employed to identify inhibitors of specific T. cruzi proteins, and fluorescent substrates can be used to measure the inhibition of essential parasite enzymes like CYP51.[5][6]

The assays are scalable to 96- and 384-well formats, making them suitable for high-throughput screening (HTS) of large compound libraries.[1][4]

Key Fluorescent Methodologies

Two primary fluorescence-based approaches for monitoring T. cruzi inhibition are detailed below:

-

Whole-Parasite Proliferation Assay using Fluorescent Protein-Expressing T. cruzi : This is a phenotypic assay that measures the overall growth inhibition of the parasite.

-

Target-Specific Enzyme Inhibition Assay (Example: CYP51) : This is a target-based assay that measures the inhibition of a specific parasite enzyme.

Application Note 1: Whole-Parasite Proliferation Assay

This note describes the use of T. cruzi strains stably expressing a fluorescent protein (e.g., GFP or tdTomato) to assess the efficacy of potential inhibitors against both epimastigote and intracellular amastigote forms.

Experimental Workflow Diagram

Caption: Workflow for fluorescent T. cruzi proliferation assays.

Protocol: Epimastigote Proliferation Assay

This protocol is adapted from methodologies described for GFP and tdTomato-expressing parasites.[1][2]

Materials:

-

T. cruzi epimastigotes expressing a fluorescent protein (e.g., Y strain-GFP).[2]

-

Liver Infusion Tryptose (LIT) medium supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic.[7]

-

Test compounds and reference drug (e.g., Benznidazole).

-

Black, clear-bottom 96- or 384-well plates.

-

Fluorescence plate reader.

Procedure:

-

Parasite Culture: Maintain fluorescent T. cruzi epimastigotes in LIT medium at 27°C to mid-log phase.

-

Plating:

-

Adjust the parasite concentration to 1x107 parasites/mL in fresh medium.[7]

-

Dispense 100 µL of the parasite suspension into the wells of a 96-well plate.

-

Add test compounds at desired concentrations (typically in a serial dilution). Include wells with a reference drug and untreated controls (vehicle, e.g., DMSO).

-

-

Incubation: Incubate the plates at 27°C for 48 to 96 hours.

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a plate reader. For GFP-expressing parasites, use an excitation wavelength of ~480-488 nm and an emission wavelength of ~510-520 nm.[2][7] For tdTomato, use an excitation of ~554 nm and emission of ~581 nm.

-

The fluorescence signal is directly proportional to the number of viable parasites.[3]

-

-

Data Analysis:

-

Subtract the background fluorescence from wells containing medium only.

-

Normalize the data to the untreated controls (100% growth) and a positive control for maximal inhibition.

-

Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a non-linear regression model.

-

Protocol: Intracellular Amastigote Proliferation Assay

This protocol is a more physiologically relevant assay for screening compounds against the mammalian stage of the parasite.[1][4]

Materials:

-

Vero cells (or other suitable host cell line).

-

DMEM supplemented with 10% FBS.

-

Fluorescent protein-expressing T. cruzi trypomastigotes.

-

Test compounds and reference drug.

-

Black, clear-bottom 96- or 384-well plates.

-

Fluorescence plate reader or high-content imaging system.

Procedure:

-

Host Cell Seeding: Seed Vero cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours (e.g., 5x103 cells/well). Incubate at 37°C, 5% CO2.

-

Infection:

-

Once cells are confluent, replace the medium with a suspension of fluorescent trypomastigotes at a multiplicity of infection (MOI) of approximately 10:1 (parasites:host cell).

-

Incubate for 4-6 hours to allow for host cell invasion.

-

-

Wash: Gently wash the wells twice with PBS to remove extracellular trypomastigotes.

-

Compound Addition: Add fresh medium containing the test compounds in serial dilutions. Include appropriate controls.

-

Incubation: Incubate the plates for 72 to 96 hours at 37°C, 5% CO2 to allow for amastigote replication.

-

Fluorescence Measurement: Measure the fluorescence intensity as described for the epimastigote assay. The increase in fluorescence corresponds to the proliferation of intracellular amastigotes.[4]

-

Data Analysis: Calculate the IC50 values as described previously.

Quantitative Data Summary

| Assay Type | Parasite Stage | Reference Drug | Reported IC50 (µM) | Source |

| Fluorimetry | Intracellular Amastigotes (GFP) | Benznidazole | ~14 | [2] |

| Fluorimetry | Epimastigotes (GFP) | Benznidazole | ~75 (underestimates activity) | [2] |

| Fluorimetry | Intracellular Amastigotes (tdTomato) | Benznidazole | ~3-5 | [4] |

| Fluorimetry | Epimastigotes (tdTomato) | Benznidazole | ~3-5 | [4] |

Note: IC50 values can vary between parasite strains and experimental conditions.

Application Note 2: Target-Based Fluorescent Assay - T. cruzi CYP51 Inhibition

This note details a biochemical assay to identify inhibitors of T. cruzi sterol 14α-demethylase (CYP51), a key enzyme in parasite ergosterol biosynthesis and a validated drug target.[6]

Signaling Pathway Diagram

Caption: Principle of the fluorescent CYP51 inhibition assay.

Protocol: T. cruzi CYP51 Inhibition Assay

This protocol is based on the use of a fluorogenic substrate that is converted into a fluorescent product by CYP51.[6][8]

Materials:

-

Recombinantly expressed T. cruzi CYP51.

-

Vivid® BOMCC substrate (benzyloxymethylocyanocoumarin).

-

NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase).

-

Potassium phosphate buffer (pH 7.4).

-

Test compounds and a known CYP51 inhibitor (e.g., Ketoconazole).

-

96- or 384-well plates.

-

Fluorescence plate reader.

Procedure:

-

Reaction Mixture Preparation:

-

In a microplate well, combine the recombinant T. cruzi CYP51 enzyme (e.g., 37 pmoles/mL) and the test compound at various concentrations in potassium phosphate buffer.[6]

-

Include controls with a reference inhibitor and vehicle (DMSO).

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

-

Reaction Initiation:

-

Add the BOMCC substrate (e.g., 100 µM final concentration).[6]

-

Start the reaction by adding the NADPH regenerating system.

-

-

Kinetic Measurement:

-

Data Analysis:

-

Calculate the rate of reaction (rate of fluorescence increase) for each well.

-

Normalize the rates to the vehicle control.

-

Determine the IC50 values for the test compounds by plotting the percent inhibition against the compound concentration and fitting to a dose-response curve.

-

Quantitative Data Summary

| Compound | Target | Reported IC50 (µM) | Source |

| Ketoconazole | T. cruzi CYP51 | 0.014 | [8] |

| Itraconazole | T. cruzi CYP51 | 0.029 | [8] |

| Posaconazole | T. cruzi CYP51 | 0.048 | [8] |

| Fluconazole | T. cruzi CYP51 | 0.88 | [8] |

Conclusion

Fluorescent-based methods provide robust, sensitive, and high-throughput platforms for the discovery and characterization of inhibitors of T. cruzi. The use of fluorescent protein-expressing parasites allows for the efficient screening of large compound libraries against the clinically relevant intracellular stage of the parasite.[1] Furthermore, target-specific fluorescent assays enable the detailed investigation of a compound's mechanism of action.[6] These methodologies are essential tools for advancing drug discovery efforts for Chagas disease.

References

- 1. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 2. Improving in vitro screening compounds anti-Trypanosoma cruzi by GFP-expressing parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stage-regulated GFP Expression in Trypanosoma cruzi: applications from host-parasite interactions to drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]

- 7. scielo.br [scielo.br]

- 8. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for Assessing the Cytotoxicity of Antitrypanosomal Agent 11 in Mammalian Cells

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for assessing the in vitro cytotoxicity of a novel compound, "Antitrypanosomal agent 11," against mammalian cells. The assessment of cytotoxicity is a critical step in the drug development pipeline, providing essential information about the therapeutic index and potential off-target effects of a candidate compound.[1][2] This protocol outlines three common and robust methods for quantifying cytotoxicity: the MTT assay for cell viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and an Annexin V-based apoptosis assay for determining the mode of cell death.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized for clear interpretation and comparison. The following tables provide a template for data presentation.